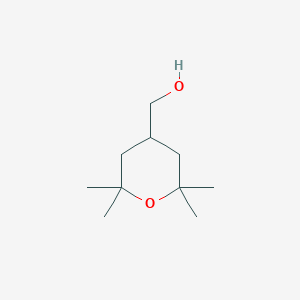

(2,2,6,6-tetramethyl-tetrahydro-2H-pyran-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

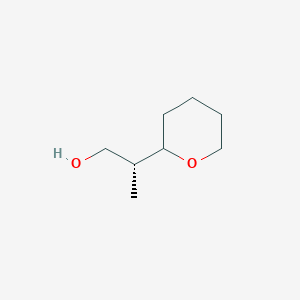

“(2,2,6,6-tetramethyl-tetrahydro-2H-pyran-4-yl)methanol” is a derivative of Tetrahydropyran (THP), an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It is a colourless volatile liquid .

Synthesis Analysis

The synthesis of tetrahydropyran derivatives, such as “this compound”, often involves the reaction of alcohols with 3,4-dihydropyran . The 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . These ethers are resilient to a variety of reactions .Molecular Structure Analysis

The molecular structure of “(2,2,6,6-tetrahydro-2H-pyran-4-yl)methanol” is based on the structure of Tetrahydropyran (THP). In the gas phase, THP exists in its lowest energy C_s symmetry chair conformation . The IUPAC Standard InChI for a similar compound, 2H-Pyran-2-methanol, tetrahydro-, isInChI=1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2 . Chemical Reactions Analysis

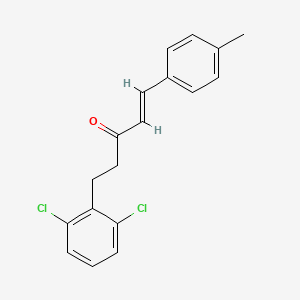

The chemical reactions involving “this compound” often involve its use as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists . It is also a starting material for [1- [ (Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-yl] (2,2,3,3-tetramethylcyclopropyl)methanone which is a drug that acts as CB2 cannabinoid receptor agonist .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are similar to those of Tetrahydropyran (THP). THP is a colourless volatile liquid with a molar mass of 86.134 g·mol −1 . It has a density of 0.880 g/cm 3 . The boiling point of a similar compound, 2H-Pyran-2-methanol, tetrahydro-, is 238.7±8.0 °C .Scientific Research Applications

Methanol in Energy Production and Storage

Methanol, including derivatives like (2,2,6,6-tetramethyl-tetrahydro-2H-pyran-4-yl)methanol, plays a significant role in energy production and storage. It is used as a fuel in internal combustion engines due to its clean-burning properties and potential for reducing emissions compared to conventional fossil fuels. Research into methanol's application in energy focuses on its use as a hydrogen carrier for fuel cells, offering a more sustainable alternative to traditional energy sources. The development of catalysts and reactor technology for efficient hydrogen production from methanol is a key area of study, aiming to advance the hydrogen economy (García et al., 2021).

Environmental and Atmospheric Studies

The role of methanol in atmospheric chemistry is another significant area of research. It is the second most abundant volatile organic compound in the troposphere, contributing to various atmospheric processes. Studies focus on understanding methanol's sources, sinks, and overall budget in the atmosphere. These insights help improve models of air quality and climate, highlighting the environmental impact of methanol and its relevance to global ecological systems (Wohlfahrt et al., 2015).

Chemical Synthesis and Organic Chemistry

In organic chemistry, compounds like this compound are important for synthesizing heterocyclic compounds, which have widespread applications in pharmaceuticals and agrochemicals. Research in this field explores novel synthesis methods, including organocatalytic approaches, to create valuable heterocyclic scaffolds efficiently. These studies contribute to the development of new drugs and materials with enhanced performance and lower environmental impact (Kiyani, 2018).

Biotechnological Applications

Methanol serves as a substrate for methanotrophs, bacteria capable of converting methane to methanol and then to formaldehyde, facilitating the production of single-cell proteins, biopolymers, and other valuable chemicals. This process is an example of biotechnological applications of methanol, emphasizing the potential of microbial pathways in sustainable chemical production and environmental remediation (Strong et al., 2015).

Future Directions

The future directions of “(2,2,6,6-tetramethyl-tetrahydro-2H-pyran-4-yl)methanol” could involve its use as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis . It could also be used as a starting material for drugs that act as CB2 cannabinoid receptor agonists .

Properties

IUPAC Name |

(2,2,6,6-tetramethyloxan-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,11H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUHQSBSNGCXBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)(C)C)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2521171.png)

![2-(2-Methoxyphenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2521173.png)

![2-6-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-ylacetic acid](/img/structure/B2521183.png)

![4-(7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine](/img/structure/B2521186.png)

![methyl 2-(9-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2521187.png)

![1-(9-Chloro-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2521190.png)

![2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2521192.png)